2-(Chloromethyl)-5-nitrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

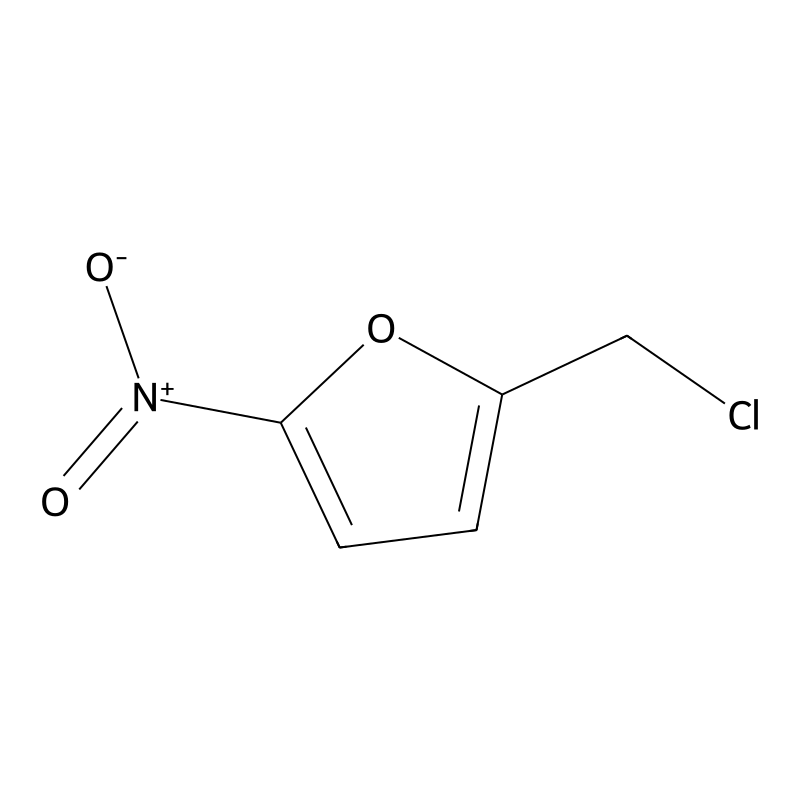

2-(Chloromethyl)-5-nitrofuran is a chemical compound characterized by its furan ring structure substituted with a nitro group and a chloromethyl group. The molecular formula for this compound is C₆H₄ClN₃O₂, and it exhibits notable reactivity due to the presence of both the chloromethyl and nitro functional groups. The compound is part of a broader class of nitrofuran derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.

The reactivity of 2-(Chloromethyl)-5-nitrofuran can be attributed to its electrophilic chloromethyl group and the electron-withdrawing nitro group. Key reactions include:

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to derivatives with altered biological activity.

- Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, forming more complex structures that may exhibit enhanced biological properties .

2-(Chloromethyl)-5-nitrofuran and its derivatives have been studied for their potential biological activities, particularly as antimicrobial agents. The presence of the nitro group is crucial for their pharmacological effects, as it is often involved in the mechanism of action against various pathogens. For instance, nitrofuran compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . Additionally, some studies suggest potential anticancer properties linked to the modulation of cellular pathways by these compounds .

The synthesis of 2-(Chloromethyl)-5-nitrofuran can be achieved through several methods:

- Chloromethylation of 5-Nitrofuran: This method involves treating 5-nitrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

- Multicomponent Reactions: Utilizing a Groebke–Blackburn–Bienaymé multicomponent reaction can yield various derivatives by incorporating different amines and isocyanides along with 5-nitrofuran .

- Reduction of Nitro Compounds: Starting from suitable nitro precursors, reduction reactions can lead to the formation of 2-(Chloromethyl)-5-nitrofuran through selective reduction techniques .

The applications of 2-(Chloromethyl)-5-nitrofuran span various fields:

- Pharmaceuticals: Due to its antibacterial properties, it serves as a lead compound for developing new antibiotics.

- Chemical Intermediates: It acts as an intermediate in synthesizing more complex organic compounds.

- Agricultural Chemicals: Investigations into its efficacy against plant pathogens may lead to applications in crop protection .

Studies on the interactions of 2-(Chloromethyl)-5-nitrofuran with biological targets have revealed insights into its mechanism of action. For instance, its binding affinity to bacterial nitroreductases has been assessed, demonstrating how structural modifications influence activity. Such studies are crucial for optimizing its pharmacological profile and understanding resistance mechanisms in pathogens .

Several compounds share structural similarities with 2-(Chloromethyl)-5-nitrofuran, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Nitrofuran | Furan ring with a nitro group | Antimicrobial |

| 2-Nitro-5-methylfuran | Methyl substitution on furan | Antimicrobial |

| 1-Methyl-5-nitrofuran | Methyl substitution at position one | Antimicrobial |

| 2-(Chloromethyl)-1-methyl-5-nitroimidazole | Imidazole ring with chloromethyl and nitro groups | Antibacterial and antiprotozoal |

The uniqueness of 2-(Chloromethyl)-5-nitrofuran lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other nitrofuran derivatives. Its chloromethyl functionality allows for diverse synthetic transformations that are not possible with simpler analogs.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant